Talsupram hydrochloride is a chemical compound that has been classified as a selective norepinephrine reuptake inhibitor. This compound was investigated primarily as an antidepressant during the 1960s and 1970s but was never marketed for clinical use. It is structurally related to other selective serotonin reuptake inhibitors, such as citalopram, and is known by various names, including Lu 5-005 and Lu 5-003. Talsupram hydrochloride exhibits a high affinity for the human norepinephrine transporter, which plays a crucial role in regulating norepinephrine levels in the brain .
The synthesis of talsupram hydrochloride involves multiple steps, often starting from commercially available precursors. One notable method includes the use of (S)-3-amino-1,2-propanediol as a starting material. The synthesis typically follows these steps:
The molecular formula of talsupram hydrochloride is with a molar mass of approximately . The compound features a bicyclic structure that includes a nitrogen atom within its framework, contributing to its pharmacological properties. The specific stereochemistry of talsupram plays a significant role in its interaction with neurotransmitter transporters .
Talsupram hydrochloride undergoes several chemical reactions during its synthesis and potential metabolic pathways:
Talsupram hydrochloride functions primarily as a selective norepinephrine reuptake inhibitor. By blocking the reuptake of norepinephrine at the synaptic cleft, it increases the availability of this neurotransmitter in the brain, which can enhance mood and alleviate symptoms associated with depression. The mechanism involves:
Talsupram hydrochloride possesses several notable physical and chemical properties:
Relevant data on these properties are crucial for understanding its behavior in biological systems and potential applications in research .
Although talsupram hydrochloride was not marketed for clinical use, it has significant implications in scientific research:
The development of talsupram hydrochloride (originally designated Lu 5-005 or Lu 5-003) occurred against the backdrop of the monoamine hypothesis of depression, which proposed that deficits in norepinephrine (NE), serotonin (5-HT), and dopamine (DA) neurotransmission underpinned depressive pathophysiology [3] [8]. Early tricyclic antidepressants (TCAs) inhibited both NE and 5-HT reuptake but exhibited significant anticholinergic and cardiovascular side effects due to their interactions with muscarinic, histaminergic, and adrenergic receptors [8]. This prompted pharmaceutical research into more selective agents that could achieve antidepressant efficacy with improved safety profiles.
Talsupram emerged from systematic structure-activity relationship studies aimed at optimizing NE reuptake inhibition while minimizing off-target effects. Unlike TCAs, talsupram demonstrated negligible affinity for α-adrenergic, histaminergic, or muscarinic receptors, reflecting the industry's shift toward rationally designed monoamine modulators [1] [8]. Its high affinity for the norepinephrine transporter (NET) positioned it among the first generation of selective NRIs, alongside compounds like desipramine (though desipramine retained some serotonergic activity). This selectivity made talsupram a valuable pharmacological tool for elucidating noradrenergic contributions to mood regulation independent of serotonergic mechanisms.
Table 1: Key Selective Norepinephrine Reuptake Inhibitors (NRIs) from the 1960-70s Era
Compound | Developmental Code | Selectivity (NET vs SERT) | Clinical Status | Primary Research Applications |
---|---|---|---|---|
Talsupram HCl | Lu 5-005 | >100-fold NET preference | Never marketed | Neuropathic pain models, noradrenergic pharmacology |
Talopram HCl | Lu 5-091 | ~50-fold NET preference | Never marketed | SSRI progenitor (led to citalopram) |
Desipramine HCl | - | ~10-fold NET preference | Marketed (TCA derivative) | Depression, neuropathic pain |
Maprotiline HCl | - | ~15-fold NET preference | Marketed (tetracyclic) | Depression with anxiety |
Initial investigations in the 1960s-70s focused on talsupram's potential as an antidepressant. Carlsson et al. (1969) demonstrated its ability to inhibit reserpine-resistant norepinephrine uptake mechanisms in both central and peripheral monoamine neurons in vivo and in vitro, confirming its potent noradrenergic activity [1]. However, clinical development was abandoned due to insufficient efficacy in depression trials and the concurrent emergence of serotonergically-focused drugs like fluoxetine [1] [6]. This relegation to experimental status proved fortuitous for pain research, as talsupram's selective noradrenergic profile aligned with emerging evidence of norepinephrine's critical role in descending pain inhibitory pathways.
The pivotal transition occurred when researchers recognized that antidepressants with noradrenergic activity—including TCAs and later SNRIs—alleviated neuropathic pain independently of their antidepressant effects [7] [9]. Neuropathic pain, defined by the International Association for the Study of Pain as "pain caused by a lesion or disease of the somatosensory nervous system," affects approximately 7-10% of the global population and responds poorly to conventional analgesics [2] [7]. The descending noradrenergic system, originating in the locus coeruleus and projecting to the spinal dorsal horn, inhibits nociceptive transmission primarily through α₂-adrenergic receptors [9]. By blocking NET, talsupram increases synaptic norepinephrine, potentiating this endogenous pain control mechanism.
Contemporary research has validated this mechanism through rigorous animal models. In a 2022 neuropathic pain study using sciatic nerve-ligated rats, talsupram hydrochloride (2.5, 5, and 10 mg/kg, intraperitoneal) demonstrated significant anti-hyperalgesic effects in both tail-flick (spinal reflex) and hot-plate (supraspinally integrated) tests [2] [9]. Crucially, talsupram outperformed both vilazodone (an SSRI with 5-HT₁A partial agonism) and indatraline (a triple reuptake inhibitor) in the hot-plate test, underscoring the supremacy of selective noradrenergic enhancement for supraspinal pain modulation [9]. The efficacy correlated with dose-dependent NET occupancy, with higher doses yielding more pronounced and sustained anti-hyperalgesia.
Table 2: Anti-hyperalgesic Effects of Talsupram in Rat Neuropathic Pain Models [2] [9]
Test Paradigm | Neuroanatomical Pathway | Talsupram Efficacy (10 mg/kg) | Comparison vs Vilazodone (SSRI) | Comparison vs Indatraline (TRI) |
---|---|---|---|---|
Hot Plate Test | Supraspinal integration | ++++ (Significantly superior) | p<0.001 | p<0.01 |
Tail Flick Test | Spinal reflex arc | ++ (Moderate effect) | Not significant | Not significant |
Proposed Mechanism | Enhanced descending noradrenergic inhibition | α₂-Adrenoceptor activation | Limited serotonergic contributions | Dopaminergic offset of NE/5-HT benefits |
These findings align with clinical observations that antidepressants with noradrenergic activity (e.g., duloxetine, nortriptyline) demonstrate superior efficacy in neuropathic pain compared to SSRIs [9] [10]. Talsupram's research utility now extends to positron emission tomography (PET) studies, where carbon-11 labeled versions ([¹¹C]talsupram) facilitate in vivo quantification of NET occupancy in humans and animal models [1].
Talsupram hydrochloride belongs to a structurally distinctive class of bicyclic compounds featuring a benzothiophene core. Its molecular architecture shares significant homology with talopram, and both serve as chemical precursors to the widely prescribed SSRI citalopram [1] [5] [6]. The structural evolution from talsupram to citalopram exemplifies how minor modifications dramatically alter pharmacological selectivity:
The talsupram-citalopram structural continuum provides valuable insights into structure-transporter relationships:
Table 3: Structural and Pharmacological Relationships in the Talsupram Analog Family
Compound | Core Structure | Key Substituents | Primary Target (Kᵢ, nM) | Selectivity Ratio (NET:SERT:DAT) |
---|---|---|---|---|
Talsupram HCl | Benzothiophene | N,N-dimethylaminopropyl | NET (~1-5 nM) | 1:>100:>1000 |
Talopram HCl | Isobenzofuran | N,N-dimethylaminopropyl | NET (~3 nM) | 1:~50:>1000 |
Citalopram | Phthalane | 3-Dimethylaminopropyl, -CN | SERT (~1 nM) | >1000:1:>1000 |
Escitalopram | Phthalane (S-enantiomer) | Same as citalopram | SERT (~0.5 nM) | >2000:1:>2000 |
The talsupram pharmacophore has also informed the development of triple reuptake inhibitors (TRIs). Indatraline—tested alongside talsupram in neuropathic pain models—incorporates elements of talsupram's hydrophobic aryl domain but achieves balanced SERT/NET/DAT inhibition through a 3,4-dichlorophenyl indane scaffold [9]. This structural kinship highlights how talsupram's architecture serves as a versatile template for multi-target monoamine modulators.
Comprehensive Compound Listing
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7